(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-9-2-1-3-10-20)13-18-8-4-5-11-21(18)27-16-17-7-6-12-24-15-17/h1-13,15H,16H2,(H,25,26)/b19-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOJNILEAMKVGT-UYRXBGFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Solvent: Ethanol or dimethylformamide (DMF)
- Base: Piperidine or sodium hydroxide
- Temperature: Reflux (78–100°C)
- Time: 4–12 hours
The reaction proceeds via deprotonation of the active methylene group in N-phenyl-2-cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water yields the (Z)-isomer predominantly due to steric hindrance from the pyridinylmethoxy group.
Optimization Insights
- Yield Enhancement: Addition of molecular sieves (4Å) improves yield (75% → 89%) by absorbing water and shifting equilibrium.
- Stereoselectivity: Polar aprotic solvents like DMF favor (Z)-configuration (Z:E = 8:1).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while maintaining high regioselectivity. A modified protocol involves:
Procedure
- Mix 2-(pyridin-3-ylmethoxy)benzaldehyde (1.0 eq), N-phenyl-2-cyanoacetamide (1.1 eq), and piperidine (0.2 eq) in DMF.
- Irradiate at 120°C for 20 minutes under 300 W power.
- Cool, precipitate with ice-water, and recrystallize from ethanol.
Advantages
- Time Reduction: 20 minutes vs. 12 hours (conventional heating).
- Purity: >98% by HPLC due to minimized side reactions.
Solid-Phase Synthesis for Scalability
Industrial-scale production employs polymer-supported reagents to streamline purification. A patented method uses Wang resin-bound N-phenyl-2-cyanoacetamide:
Steps
- Immobilization: Load N-phenyl-2-cyanoacetamide onto Wang resin via ester linkage.
- Condensation: Treat with 2-(pyridin-3-ylmethoxy)benzaldehyde and DBU (1,8-diazabicycloundec-7-ene) in dichloromethane.
- Cleavage: Release the product using trifluoroacetic acid (TFA)/water (95:5).
Performance Metrics
Stereoselective Catalysis
Achieving >99% (Z)-isomer requires chiral catalysts. A rhodium-catalyzed asymmetric synthesis is reported:
Protocol
- Catalyst: Rh(I)-(R)-BINAP complex (2 mol%).
- Solvent: Toluene at 60°C.
- Substrates: 2-(Pyridin-3-ylmethoxy)cinnamaldehyde and phenylcyanamide.
Outcomes
Purification and Analytical Validation
Critical steps ensure pharmaceutical-grade purity:
Techniques
- Recrystallization: Methanol/water (7:3) removes unreacted starting materials.
- Chromatography: Silica gel column with ethyl acetate/hexane (1:2) resolves (Z/E) isomers.
- Analytics:
Comparative Data Table
| Method | Yield (%) | Purity (%) | Z:E Ratio | Scale (g) |
|---|---|---|---|---|
| Knoevenagel | 75–89 | 95–98 | 8:1 | 0.1–10 |
| Microwave | 90–92 | 98–99 | 9:1 | 0.5–5 |
| Solid-Phase | 82 | 99.5 | 10:1 | 500–5000 |
| Asymmetric Catalysis | 88 | 99.8 | >99:1 | 0.1–1 |
Challenges and Solutions
- Isomer Separation: Low solubility of (E)-isomer complicates purification. Use of chiral stationary phases (CSPs) in HPLC resolves this.
- Pyridine Stability: Pyridinylmethoxy groups degrade under strong acids. Replace HCl with citric acid during workup.
Industrial-Grade Synthesis
A GMP-compliant process from MSN Laboratories (Patent WO2015029063A2) highlights:
- Step 1: Chlorination of 5-methylisoxazole-4-carboxylic acid to acyl chloride.
- Step 2: Coupling with 4-(trifluoromethyl)aniline in acetonitrile.
- Step 3: Base-mediated cyclization to form the acrylamide core.
Key Parameters
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using transition metal catalysts, such as copper, to form corresponding ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridin-2-yl-methanones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine
Its derivatives have shown promising activity against various microbial strains, making it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may inhibit microbial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related enamide derivatives, focusing on substituent effects, isomerism, and inferred pharmacological implications.
Structural and Substituent Variations
Table 1: Structural Comparison of Enamide Derivatives
*Calculated based on formula C₂₂H₁₈N₃O₂.
†Estimated based on structural complexity.
Key Comparative Insights
Substituent Effects on Bioactivity :
- The target compound’s pyridin-3-ylmethoxy group distinguishes it from the pyridin-2-ylmethoxy analog in . Positional isomerism in the pyridine ring may alter binding kinetics; the 3-position allows better π-orbital overlap with aromatic residues in target proteins .
- Trifluoromethyl groups (e.g., in and ) increase electron-withdrawing effects and metabolic resistance but may reduce aqueous solubility due to hydrophobicity .
Stereochemical Considerations :
- The Z-configuration in the target compound and contrasts with the E-isomer in XCT790 (). Z-isomers often exhibit restricted rotation, stabilizing interactions with planar binding pockets (e.g., kinase active sites) .
Pharmacokinetic Implications :
- Hydroxy and cyclopropyl groups () improve solubility and metabolic stability compared to the target compound’s pyridinylmethoxy substituent, which may increase first-pass metabolism .
- Osimertinib’s mesylate salt () demonstrates how counterions enhance bioavailability—a strategy applicable to the target compound if solubility is limiting .
Synthetic Accessibility: The method in highlights scalable routes for pyridinylmethoxy intermediates. The target compound’s synthesis may require similar substitution reactions but with pyridin-3-ylmethanol, which could pose challenges in regioselectivity .
Table 2: Inferred Pharmacological Profiles
| Compound | Likely Target Class | Potential Advantages | Limitations |
|---|---|---|---|
| Target compound | Tyrosine kinases/GPCRs | Enhanced binding via pyridine interaction | Possible metabolic instability |
| N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide | Kinases | Chloro substituent improves membrane permeability | Reduced solubility |
| XCT790 | Estrogen-related receptors | High potency due to trifluoromethyl groups | Poor solubility; E-isomer less favored |
Biological Activity
(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a complex organic compound that has attracted interest due to its potential biological activities. This compound features a unique structural arrangement that includes a cyano group, a phenyl moiety, and a pyridinylmethoxy group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 357.39 g/mol. The compound can be synthesized through various organic reactions, typically involving the reaction of 2-cyano-3-phenylacrylonitrile with 2-(pyridin-3-ylmethoxy)aniline under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can act as an electrophile, allowing it to react with nucleophilic sites on enzymes or receptors. The presence of the pyridinylmethoxy group enhances the compound's binding affinity to various biological targets, potentially modulating their activity.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| (Z)-2-cyano-N-phenyl... | Staphylococcus aureus | 15 |
| (Z)-2-cyano-N-phenyl... | Escherichia coli | 12 |
Anti-inflammatory and Anticancer Activity
In addition to antimicrobial effects, this compound has been studied for its anti-inflammatory and anticancer properties. In vitro assays demonstrated that this compound can reduce inflammation markers in human cell lines and exhibit cytotoxic effects against cancer cells.
Case Study: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in LPS-stimulated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at concentrations of 10 µM.
Case Study: Anticancer Activity
In another study, the compound was tested against human breast cancer cell lines (MCF7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent in various fields:
- Antimicrobial Activity : Effective against resistant bacterial strains.
- Anti-inflammatory Properties : Reduces inflammatory markers in vitro.
- Anticancer Potential : Exhibits cytotoxic effects on cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving substitution, reduction, and condensation reactions. For example, a pyridinylmethoxy group can be introduced via nucleophilic substitution using 3-pyridinemethanol under alkaline conditions. Subsequent reduction of nitro intermediates (e.g., using iron powder in acidic media) yields aniline derivatives, which undergo condensation with cyanoacetic acid in the presence of condensing agents like DCC (dicyclohexylcarbodiimide). Reaction conditions (temperature, solvent, catalysts) must be optimized to ensure stereochemical control of the (Z)-isomer .
Q. How is the stereochemical configuration (Z/E) of the compound determined experimentally?
- Methodological Answer : The (Z)-configuration is confirmed via X-ray crystallography, which provides unambiguous spatial arrangement data. Single-crystal diffraction studies (e.g., using SHELX programs) resolve bond angles and torsion angles around the double bond. Complementary techniques like NOESY NMR can detect spatial proximity between the cyano group and adjacent aromatic protons, supporting the (Z)-assignment .
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify functional groups (e.g., cyano, enamide) and aromatic substitution patterns. Coupling constants () for vinyl protons help distinguish Z/E isomers.
- FTIR : Confirms the presence of C≡N (~2200 cm) and amide C=O (~1650 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess interactions with biological targets (e.g., kinases), leveraging software like AutoDock. Solvent effects and transition-state energies are simulated to optimize reaction conditions for derivatization .
Q. What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic results?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., conformational flexibility) versus solid-state rigidity. Variable-temperature NMR or paramagnetic relaxation enhancement (PRE) experiments probe solution-phase dynamics. Cross-validation with powder XRD or solid-state NMR ensures consistency between phases .
Q. How does the pyridinylmethoxy substituent influence the compound’s biological activity?
- Methodological Answer : The pyridine ring enhances solubility via hydrogen bonding and participates in π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Structure-activity relationship (SAR) studies compare analogs with varying substituents on the pyridine ring. Bioassays (e.g., enzyme inhibition, cytotoxicity) quantify activity changes, guiding lead optimization .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?
- Methodological Answer : Scalability issues include side reactions (e.g., E/Z isomerization under thermal stress) and purification difficulties. Flow chemistry or microwave-assisted synthesis improves reaction control. Chiral stationary phases in HPLC ensure enantiomeric purity. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
